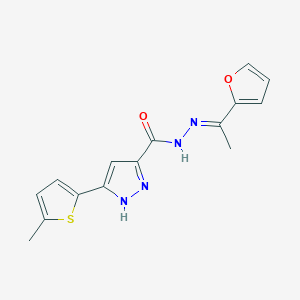![molecular formula C25H22N2O4 B11644366 butyl 4-{[(2E)-2-cyano-3-(5-phenylfuran-2-yl)prop-2-enoyl]amino}benzoate](/img/structure/B11644366.png)
butyl 4-{[(2E)-2-cyano-3-(5-phenylfuran-2-yl)prop-2-enoyl]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4-{[(2E)-2-ciano-3-(5-fenilfuran-2-il)prop-2-enil]amino}benzoato de butilo es un compuesto orgánico complejo que pertenece a la clase de ésteres. Este compuesto se caracteriza por su estructura única, que incluye un grupo éster butílico, un grupo ciano y una unidad fenilfurano.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 4-{[(2E)-2-ciano-3-(5-fenilfuran-2-il)prop-2-enil]amino}benzoato de butilo típicamente implica un proceso de varios pasos. Un método común incluye los siguientes pasos:
Formación del intermedio: El paso inicial implica la reacción del ácido 4-aminobenzoico con butanol en presencia de un catalizador para formar 4-aminobenzoato de butilo.
Adición del grupo ciano:
Formación de la unidad fenilfurano: El paso final implica la reacción del intermedio con un derivado de fenilfurano en condiciones específicas para formar el compuesto deseado.
Métodos de producción industrial
La producción industrial del 4-{[(2E)-2-ciano-3-(5-fenilfuran-2-il)prop-2-enil]amino}benzoato de butilo puede implicar rutas sintéticas similares, pero a una escala mayor. El proceso típicamente incluye la optimización de las condiciones de reacción, como la temperatura, la presión y el uso de catalizadores, para garantizar un alto rendimiento y pureza del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
El 4-{[(2E)-2-ciano-3-(5-fenilfuran-2-il)prop-2-enil]amino}benzoato de butilo puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse usando agentes oxidantes fuertes para formar los productos oxidados correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo usando agentes reductores para convertir el grupo ciano en un grupo amino.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en el grupo ciano o en el grupo éster.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio se utilizan comúnmente.
Sustitución: Los nucleófilos como las aminas o los alcoholes se pueden usar en reacciones de sustitución.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir aminas.
Aplicaciones Científicas De Investigación
El 4-{[(2E)-2-ciano-3-(5-fenilfuran-2-il)prop-2-enil]amino}benzoato de butilo tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se está llevando a cabo una investigación para explorar su potencial como agente terapéutico para diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y como intermedio en la producción de productos farmacéuticos.
Mecanismo De Acción
El mecanismo de acción del 4-{[(2E)-2-ciano-3-(5-fenilfuran-2-il)prop-2-enil]amino}benzoato de butilo implica su interacción con objetivos moleculares y vías específicas. El grupo ciano y la unidad fenilfurano desempeñan un papel crucial en su actividad biológica. El compuesto puede inhibir ciertas enzimas o interactuar con receptores celulares, lo que lleva a los efectos observados.
Comparación Con Compuestos Similares
Compuestos similares
4-{[(2E)-2-ciano-3-(2-hidroxi-5-metoxifenil)-2-propenoíl]amino}benzoato de butilo: Este compuesto tiene una estructura similar, pero con un grupo hidroxi y metoxi en lugar de la unidad fenilfurano.
4-{[(2E)-2-ciano-3-(2-hidroxi-5-metoxifenil)prop-2-enil]amino}benzoato de butilo: Otro compuesto similar con ligeras variaciones en los sustituyentes.
Singularidad
La singularidad del 4-{[(2E)-2-ciano-3-(5-fenilfuran-2-il)prop-2-enil]amino}benzoato de butilo radica en su unidad fenilfurano, que le confiere propiedades químicas y biológicas distintas en comparación con sus análogos.
Propiedades
Fórmula molecular |
C25H22N2O4 |
|---|---|
Peso molecular |
414.5 g/mol |
Nombre IUPAC |
butyl 4-[[(E)-2-cyano-3-(5-phenylfuran-2-yl)prop-2-enoyl]amino]benzoate |
InChI |
InChI=1S/C25H22N2O4/c1-2-3-15-30-25(29)19-9-11-21(12-10-19)27-24(28)20(17-26)16-22-13-14-23(31-22)18-7-5-4-6-8-18/h4-14,16H,2-3,15H2,1H3,(H,27,28)/b20-16+ |
Clave InChI |
BZKRQOLRGNODRM-CAPFRKAQSA-N |
SMILES isomérico |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=C(O2)C3=CC=CC=C3)/C#N |
SMILES canónico |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(O2)C3=CC=CC=C3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[5-Methyl-2-(propan-2-YL)phenoxy]-N-(3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)acetamide](/img/structure/B11644289.png)
![butyl 2-{[3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate](/img/structure/B11644291.png)
![(6Z)-5-imino-6-{3-methoxy-4-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11644299.png)
![(6Z)-6-{4-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11644312.png)
![7-methyl-N-(4-methylphenyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine](/img/structure/B11644319.png)
![4-[4-(dimethylamino)phenyl]-N-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B11644324.png)
![N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B11644332.png)
![4-benzyl-12,12-dimethyl-5-pentylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11644356.png)
![5-Oxo-5-[4-(4-phenylquinazolin-2-yl)piperazin-1-yl]pentanoic acid](/img/structure/B11644372.png)
![2-ethoxyethyl 2-{[3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate](/img/structure/B11644374.png)
![9-Methoxy-2,5-diphenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11644384.png)
![1-[(3-Fluorophenyl)carbonyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 3-fluorobenzoate](/img/structure/B11644385.png)
![N-[3-(morpholin-4-yl)propyl]pyridine-4-carboxamide](/img/structure/B11644392.png)

